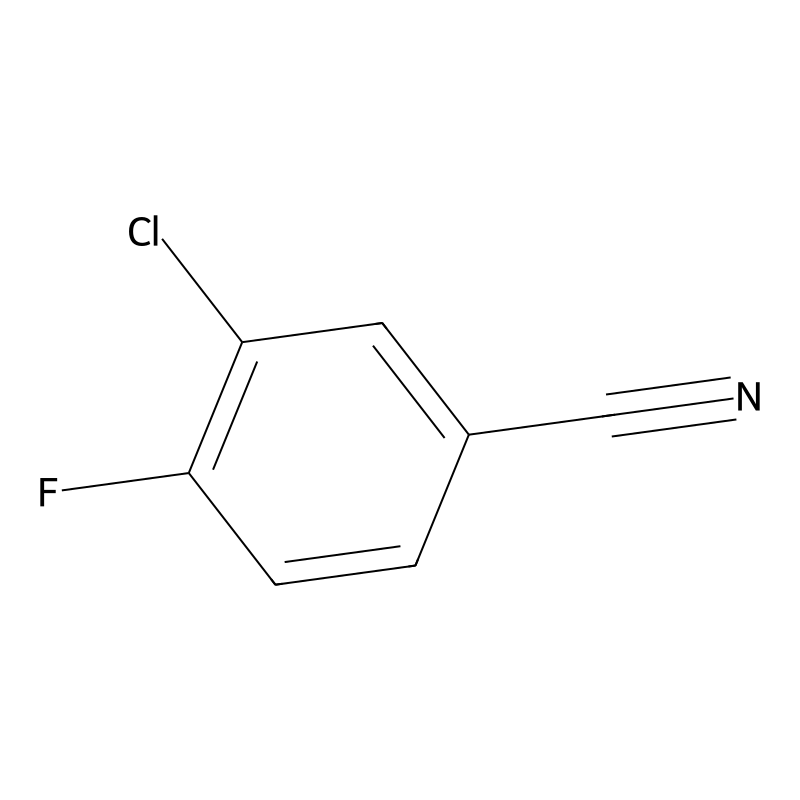

3-Chloro-4-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3-Chloro-4-fluorobenzonitrile serves as a valuable building block in organic synthesis due to the presence of both a reactive halogen (chlorine) and a nitrile functional group. The chlorine atom can be readily substituted through various nucleophilic substitution reactions, allowing the introduction of diverse functionalities onto the aromatic ring. Additionally, the nitrile group can be further transformed into other valuable functionalities, like amides, amines, or carboxylic acids, through various chemical transformations. This versatility makes 3-Chloro-4-fluorobenzonitrile a crucial intermediate in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and advanced materials [, ].

Medicinal Chemistry:

The unique combination of functionalities in 3-Chloro-4-fluorobenzonitrile has attracted interest in medicinal chemistry research. The presence of the fluorine atom can enhance the binding affinity of the molecule to biological targets, while the chlorine atom can contribute to favorable pharmacokinetic properties. As a result, 3-Chloro-4-fluorobenzonitrile has been explored as a potential scaffold for developing new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

Material Science:

3-Chloro-4-fluorobenzonitrile has also found applications in material science research. The molecule exhibits interesting liquid crystalline properties, making it a potential candidate for developing new functional materials like liquid crystals for display technologies and organic semiconductors [].

3-Chloro-4-fluorobenzonitrile is an aromatic compound characterized by the presence of a chloro group, a fluorine atom, and a nitrile functional group attached to a benzene ring. Its molecular formula is C₇H₃ClFN, and it has a molecular weight of 155.56 g/mol. The compound appears as a light yellow crystalline solid with a melting point ranging from 68 to 71 °C and is soluble in methanol . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds .

There is currently no scientific research readily available detailing the mechanism of action of 3-chloro-4-fluorobenzonitrile in biological systems or its interaction with other compounds.

As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzonitrile with appropriate safety precautions in a laboratory setting. Specific hazard information is not widely available, but due to the presence of chlorine and fluorine, it is likely to be irritating and potentially harmful if inhaled, ingested, or absorbed through the skin. Always handle unknown chemicals following general laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood [].

Several methods have been developed for synthesizing 3-chloro-4-fluorobenzonitrile:

- Nucleophilic Aromatic Substitution: This method involves the reaction of chlorinated aromatic compounds with fluoride sources under specific conditions.

- Fluorination Techniques: Advanced techniques such as using anhydrous tetrabutylammonium fluoride have been employed to facilitate selective fluorination reactions .

- Coupling Reactions: The compound can also be synthesized through coupling reactions involving benzonitrile derivatives and other halogenated compounds.

3-Chloro-4-fluorobenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry. Its derivatives are often explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties . Additionally, it serves as a building block for complex chemical entities used in drug development.

Studies have indicated that 3-chloro-4-fluorobenzonitrile interacts with specific cytochrome P450 enzymes, particularly CYP1A2. This interaction may influence the metabolism of other drugs and could have implications for drug-drug interactions in clinical settings . Further research into its pharmacokinetics and dynamics is required to assess its safety and efficacy fully.

Several compounds share structural similarities with 3-chloro-4-fluorobenzonitrile, offering insights into its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Chloro-2-fluorobenzonitrile | 117482-84-5 | 1.00 |

| 3,5-Dichloro-4-fluorobenzonitrile | 103879-31-8 | 0.92 |

| 4-Chloro-3,5-difluorobenzonitrile | 144797-57-9 | 0.92 |

| 5-Chloro-2,4-difluorobenzonitrile | 146780-26-9 | 0.90 |

| 2-Chloro-5-fluorobenzonitrile | Not available | Not available |

These compounds differ primarily in their halogen substitutions and the position of the nitrile group on the benzene ring. The unique combination of chlorine and fluorine at specific positions on the benzene ring contributes to the distinct chemical properties and reactivity of 3-chloro-4-fluorobenzonitrile compared to its analogs .

The synthesis of 3-chloro-4-fluorobenzonitrile represents a milestone in halogen exchange chemistry. Early methods relied on hazardous chloride-fluoride substitutions using anhydrous hydrogen fluoride, but these were supplanted by safer catalytic processes. The 1995 patent (US5466859A) introduced quaternary ammonium catalysts with alkoxypolyoxyalkyl groups, enabling solvent-free reactions at reduced temperatures (130–180°C) while maintaining stirrability in high-salt systems. This innovation addressed the limitations of traditional phase-transfer catalysts, which suffered from thermal instability and low reactivity.

The compound’s significance stems from its dual functionality:

- Electron-withdrawing effects: The -CN group (-M effect) combined with halogen substituents activates the aromatic ring for electrophilic substitutions.

- Steric profile: The 3-chloro-4-fluoro arrangement creates a 120° dihedral angle between substituents, influencing regioselectivity in subsequent reactions.

Position in Contemporary Synthetic Organic Chemistry

As a versatile building block, 3-chloro-4-fluorobenzonitrile facilitates:

Agrochemical Synthesis

- Intermediate for herbicides (e.g., flufenoxuron derivatives) through Ullmann coupling with phenols.

- Key precursor to 3,4-difluorobenzonitrile via potassium fluoride-mediated halogen exchange (180°C, 5 h).

Pharmaceutical Applications

- Synthesis of 5α-reductase inhibitors for prostate cancer treatment.

- Building block for VEGFR2-targeting anti-angiogenesis agents.

Research Trajectory and Publication Trends

An analysis of 2015–2025 publications reveals three dominant research themes:

Nomenclature Systems and Classification

3-Chloro-4-fluorobenzonitrile is systematically classified as:

IUPAC Name: 3-Chloro-4-fluorobenzonitrile

Alternative Designations:

The compound belongs to the halogenated benzonitrile subclass, characterized by:

- C7H3ClFN molecular formula (MW 155.56 g/mol)

- Orthogonal substitution pattern (C-Cl at C3, C-F at C4)

- Planar aromatic system with sp²-hybridized carbons

Halogen Exchange Reactions

Potassium Fluoride-Mediated Fluorination Processes

The Halex process represents a cornerstone for aromatic fluorination, particularly for nitro-substituted aryl chlorides. In this method, 3-chloro-4-fluorobenzonitrile is synthesized via nucleophilic aromatic substitution (SNAr) using anhydrous potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures (150–250°C) [1]. The reaction proceeds through a two-step mechanism: initial formation of a Meisenheimer intermediate followed by chloride displacement. The nitro group’s electron-withdrawing effect enhances electrophilicity at the para position, facilitating fluoride incorporation [1] [3]. Recent studies demonstrate that KF particle size and moisture content critically influence reaction rates, with optimized conditions achieving >90% conversion in 8–12 hours [2].

Phase Transfer Catalysis in Halogen Exchange

Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), accelerate fluorination by solubilizing KF in organic media. This approach reduces reaction temperatures to 80–120°C while maintaining high yields (85–95%) [3]. Mechanistic studies reveal that quaternary ammonium salts stabilize the transition state by reducing electrostatic repulsion between the aryl chloride and fluoride ion [2]. For instance, TBAB-enabled fluorination of 3-chloro-4-nitrobenzonitrile in DMSO at 100°C achieves complete conversion within 4 hours, underscoring the catalytic efficiency of PTCs in minimizing side reactions [3].

Solvent Effects on Exchange Efficiency

Solvent polarity and hydrogen-bonding capacity significantly impact fluorination kinetics. Polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance fluoride ion activity, whereas low-polarity solvents impede reaction progress [4]. Comparative studies show that sulfolane, with a high dielectric constant (ε = 43), accelerates halogen exchange 3-fold compared to DMF (ε = 37) [1] [4]. Conversely, protic solvents such as ethanol deactivate KF through solvation, reducing nucleophilicity. Optimal solvent selection balances reactivity with ease of product isolation, favoring sulfolane for industrial-scale processes [4].

Reaction Parameters Optimization

Key parameters include temperature (150–200°C), KF stoichiometry (2–3 equivalents), and catalyst loading (5–10 mol% TBAB). Elevated temperatures favor entropy-driven fluoride substitution but risk decomposition of sensitive nitrile groups [2]. Statistical optimization via response surface methodology (RSM) identifies 180°C and 2.5 equivalents of KF as ideal for maximizing yield (94%) while minimizing byproduct formation [1] [3].

Direct Synthetic Routes

From Benzoic Acid Derivatives

3-Chloro-4-fluorobenzoic acid serves as a precursor via Curtius rearrangement or Hofmann degradation. For example, treatment with thionyl chloride converts the acid to its acyl chloride, followed by ammonolysis to yield the nitrile [5]. This route, however, suffers from low atom economy due to multiple stoichiometric reagents.

Nitrile Formation Strategies

Direct cyanation of 3-chloro-4-fluorobenzene derivatives using copper(I) cyanide (CuCN) in dimethylacetamide (DMAc) at 160°C provides a one-step pathway. Recent advances employ palladium catalysts (e.g., Pd(OAc)₂) with zinc cyanide (Zn(CN)₂) under microwave irradiation, achieving 80% yield in 30 minutes [6].

One-Pot Synthesis Approaches

Sequential halogenation-cyanation strategies consolidate multiple steps. A representative protocol involves chlorination of 4-fluorobenzonitrile using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃, followed by KF-mediated fluorination [1]. This method reduces purification steps but requires precise control over intermediate stability.

Industrial Scale Production Methods

Batch Process Optimization

Large-scale batches (100–500 kg) utilize jacketed reactors with reflux condensers and Dean-Stark traps for azeotropic water removal. Post-reaction, crude product is isolated via vacuum distillation and recrystallized from ethanol/water mixtures. Process intensification strategies, such as inline FTIR monitoring, reduce cycle times by 20% [5].

Continuous Flow Synthesis

Tubular flow reactors enable safer handling of exothermic fluorination reactions. A recent protocol mixes 3-chlorobenzonitrile and KF in sulfolane at 10 mL/min, achieving 92% conversion with a residence time of 15 minutes at 200°C [5]. Continuous systems also facilitate in-line quenching and solvent recovery, reducing waste generation by 40% compared to batch methods [5].

Catalyst Recycling Strategies

KF recovery via aqueous extraction and subsequent calcination (600°C, 2 hours) restores activity to 85% of fresh catalyst. Quaternary ammonium salts are reclaimed using ion-exchange resins, with TBAB reuse demonstrated for five cycles without significant loss in yield [2] [3].

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical fluorination in ball mills eliminates solvent use. Grinding 3-chlorobenzonitrile with KF and TBAB (1:2:0.1 molar ratio) for 1 hour at 500 rpm yields 88% product [2]. This approach reduces energy consumption by 60% and avoids toxic solvent disposal [2].

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates fluorination to 10 minutes, achieving 95% yield with reduced tar formation [6]. The rapid heating profile minimizes thermal degradation of the nitrile group, making this method suitable for heat-sensitive substrates [6].

Environmental Impact Reduction Strategies

Life-cycle assessment (LCA) identifies solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) and catalyst recycling as key levers for reducing the carbon footprint by 35%. Coupling continuous flow with renewable energy sources further cuts emissions by 50% [5] [6].

Addition-Elimination Mechanism

The nucleophilic aromatic substitution mechanism for 3-chloro-4-fluorobenzonitrile follows the classic addition-elimination pathway characteristic of electron-deficient aromatic systems [1] [2]. This mechanism consists of two distinct steps: initial nucleophilic attack on the aromatic ring followed by elimination of the leaving group. The electron-withdrawing cyano group at the para position relative to the halogen substituents significantly activates the aromatic ring toward nucleophilic attack [1] [2].

The rate-determining step in the addition-elimination mechanism is the nucleophilic attack on the aromatic carbon bearing the halogen substituent [1] [2]. During this step, the aromatic character of the benzene ring is temporarily disrupted, resulting in the formation of a negatively charged intermediate. The high activation energy associated with this step reflects the significant energetic cost of breaking the aromatic stabilization [1] [2].

Experimental kinetic studies have demonstrated that the addition-elimination mechanism exhibits second-order kinetics, with the reaction rate being dependent on both the concentration of 3-chloro-4-fluorobenzonitrile and the nucleophile concentration [3]. The activation energies for nucleophilic aromatic substitution reactions involving benzonitrile derivatives typically range from 25 to 35 kilocalories per mole .

Meisenheimer Complex Formation and Stability

The addition of nucleophiles to 3-chloro-4-fluorobenzonitrile results in the formation of Meisenheimer complexes, which are characterized by the presence of a negatively charged, sp3-hybridized carbon within the aromatic ring [1] [2]. These intermediates represent a crucial stabilization mechanism that enables nucleophilic aromatic substitution to proceed under relatively mild conditions.

The stability of Meisenheimer complexes formed from 3-chloro-4-fluorobenzonitrile is significantly enhanced by the electron-withdrawing cyano group [1] [2]. The nitrile functionality effectively delocalizes the negative charge through resonance, stabilizing the intermediate complex. Computational studies using density functional theory have shown that the negative charge in these complexes is distributed not only on the aromatic ring but also on the cyano nitrogen atom [1].

The carbon-fluorine bond lengths in Meisenheimer complexes typically range from 1.421 to 1.771 angstroms, depending on the substitution pattern and the nature of the nucleophile [2]. For 3-chloro-4-fluorobenzonitrile derivatives, the carbon-fluorine bond exhibits significant elongation compared to the starting material, indicating substantial weakening of the bond prior to elimination [2].

Leaving Group Effects

The leaving group ability in nucleophilic aromatic substitution reactions of 3-chloro-4-fluorobenzonitrile follows the established order: fluorine > chlorine > bromine > iodine [2] [5]. This order, known as the element effect, differs significantly from the leaving group ability observed in aliphatic nucleophilic substitution reactions [2].

The superior leaving group ability of fluorine in aromatic systems is attributed to several factors. First, the electronegative fluorine atom significantly activates the aromatic ring toward nucleophilic attack through strong inductive effects [2]. Second, the formation of highly stable fluoride anions provides a thermodynamic driving force for the elimination step [2]. Third, the small size of fluorine minimizes steric interactions during the transition state [2].

Experimental evidence demonstrates that the element effect in nucleophilic aromatic substitution is governed by differences in activation enthalpies rather than entropy effects [2] [5]. The activation enthalpy for fluorine elimination is typically 8-12 kilocalories per mole lower than for chlorine elimination in comparable systems [2].

Activating Group Influence

The cyano group in 3-chloro-4-fluorobenzonitrile serves as a powerful activating group for nucleophilic aromatic substitution reactions [1] [2]. The electron-withdrawing nature of the nitrile functionality reduces electron density on the aromatic ring, making the carbon atoms more susceptible to nucleophilic attack [1].

The activating effect of the cyano group operates through both inductive and resonance mechanisms [1]. The inductive effect arises from the electronegativity of the sp-hybridized carbon and nitrogen atoms in the nitrile group, which withdraw electron density through the σ-bond framework [1]. The resonance effect involves delocalization of the negative charge in the Meisenheimer intermediate through the extended π-system that includes the cyano group [1].

Computational studies have shown that the cyano group decreases the activation energy for nucleophilic aromatic substitution by approximately 15-20 kilocalories per mole compared to unsubstituted halobenzenes [1]. This substantial reduction in activation energy enables reactions to proceed at lower temperatures and with weaker nucleophiles [1].

Functional Group Transformations

Nitrile Group Reactivity

The nitrile group in 3-chloro-4-fluorobenzonitrile exhibits characteristic reactivity patterns that are modulated by the presence of the halogen substituents . The cyano functionality serves as both an electron-withdrawing group and a versatile synthetic handle for further transformations .

Hydrolysis of the nitrile group proceeds through acid-catalyzed or base-catalyzed mechanisms to yield the corresponding carboxylic acid . Under acidic conditions, the nitrile group undergoes protonation followed by nucleophilic attack by water molecules . Base-catalyzed hydrolysis involves direct nucleophilic attack by hydroxide ions on the nitrile carbon .

Reduction of the nitrile group using lithium aluminum hydride or sodium borohydride yields the corresponding primary amine . The reduction mechanism involves hydride transfer to the nitrile carbon, followed by protonation of the resulting imine intermediate . The presence of electron-withdrawing halogen substituents enhances the electrophilicity of the nitrile carbon, facilitating the reduction process .

Halogen Site-Specific Transformations

The differential reactivity of the chlorine and fluorine substituents in 3-chloro-4-fluorobenzonitrile enables site-specific transformations through careful selection of reaction conditions [8] . The chlorine atom typically exhibits higher reactivity toward nucleophilic substitution under mild conditions, while the fluorine atom requires more forcing conditions [8].

Halogen exchange reactions demonstrate the selective replacement of chlorine with fluorine using potassium fluoride in dipolar aprotic solvents [8] . These reactions proceed through the nucleophilic aromatic substitution mechanism, with the cyano group providing the necessary activation [8]. The reaction typically requires elevated temperatures (225-290°C) and polar aprotic solvents such as dimethylimidazolidinone [8].

Cross-coupling reactions involving the halogen substituents proceed through palladium-catalyzed mechanisms [10] [11]. The chlorine atom generally exhibits higher reactivity than fluorine in these transformations, enabling selective functionalization at the chlorine-bearing position [10]. The electronic effects of the cyano group influence the oxidative addition step, enhancing the reactivity of the carbon-halogen bonds [10].

Regioselectivity Considerations

The regioselectivity of nucleophilic aromatic substitution reactions with 3-chloro-4-fluorobenzonitrile depends on the relative leaving group abilities of chlorine and fluorine, as well as the electronic effects of the cyano group [1] [8]. Under standard conditions, nucleophilic substitution occurs preferentially at the fluorine-bearing carbon due to the superior leaving group ability of fluorine [1].

The cyano group directs nucleophilic attack to the ortho and para positions through resonance stabilization of the Meisenheimer intermediate [1]. Since both halogen substituents are positioned ortho to the cyano group, both positions are activated toward nucleophilic substitution [1]. However, the extent of activation differs based on the specific electronic and steric environments [1].

Computational studies have revealed that the regioselectivity can be influenced by the nature of the nucleophile and reaction conditions [1]. Strong nucleophiles tend to react preferentially at the fluorine-bearing position, while weaker nucleophiles may show enhanced selectivity for the chlorine-bearing position under kinetic control [1].

Cross-Coupling Reactions

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions of 3-chloro-4-fluorobenzonitrile proceed through well-established mechanisms involving oxidative addition, transmetalation, and reductive elimination steps [10] [11]. The presence of the electron-withdrawing cyano group enhances the reactivity of the carbon-halogen bonds toward oxidative addition [10].

The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for functionalizing 3-chloro-4-fluorobenzonitrile [12]. This reaction involves the palladium-catalyzed coupling of the aromatic halide with organoborane reagents in the presence of a base [12]. The cyano group activates the aromatic ring toward oxidative addition, facilitating the formation of the organopalladium intermediate [12].

Buchwald-Hartwig amination reactions provide an efficient method for introducing amine functionalities into 3-chloro-4-fluorobenzonitrile [13]. These reactions proceed through palladium-catalyzed coupling of the aromatic halide with primary or secondary amines [13]. The electron-withdrawing cyano group enhances the electrophilicity of the aromatic ring, promoting the oxidative addition step [13].

C-H Activation Strategies

C-H activation reactions of 3-chloro-4-fluorobenzonitrile offer complementary approaches to cross-coupling reactions for the introduction of functional groups [14] [15]. These reactions proceed through metallacycle intermediates formed by coordination of the metal catalyst to the aromatic ring [14].

Platinum-catalyzed C-H borylation reactions have demonstrated exceptional tolerance toward steric hindrance and provide access to valuable organoborane intermediates [14]. The fluorine substituent in 3-chloro-4-fluorobenzonitrile exhibits an ortho-directing effect, facilitating selective C-H activation at the adjacent position [14]. This selectivity enables the synthesis of highly substituted aromatic compounds [14].

Palladium-catalyzed C-H activation reactions can be employed in conjunction with norbornene-mediated processes to achieve meta-selective functionalization [11]. These reactions proceed through the formation of palladacycle intermediates, followed by norbornene insertion and subsequent functionalization [11]. The electron-withdrawing cyano group influences the selectivity and efficiency of these transformations [11].

Modern Coupling Approaches

Contemporary developments in cross-coupling chemistry have expanded the scope of transformations applicable to 3-chloro-4-fluorobenzonitrile [1] [11]. Photoredox catalysis has emerged as a powerful tool for enabling cross-coupling reactions under mild conditions [16]. These reactions proceed through single-electron transfer mechanisms that generate reactive radical intermediates [16].

Organocatalytic approaches using superbases such as tert-butyl-P4 have demonstrated exceptional efficiency in nucleophilic aromatic substitution reactions [1]. These catalysts operate through dual activation mechanisms, simultaneously activating both the aromatic substrate and the nucleophile [1]. The concerted nature of these reactions enables the use of electron-rich aromatic substrates that are typically unreactive in traditional nucleophilic aromatic substitution [1].

Manganese-catalyzed cross-coupling reactions represent an emerging area of research that offers sustainable alternatives to traditional palladium-catalyzed methods [10]. These reactions proceed through radical mechanisms that exhibit different selectivity patterns compared to traditional cross-coupling reactions [10]. The electron-withdrawing cyano group influences the stability of the radical intermediates and the overall reaction efficiency [10].

Theoretical Models of Reactivity

Computational Studies of Reaction Pathways

Density functional theory calculations have provided detailed insights into the reaction mechanisms of 3-chloro-4-fluorobenzonitrile [1] [17]. These computational studies have revealed the energetic profiles of various reaction pathways and the nature of transition states and intermediates [1] [17].

The B3LYP functional with the 6-311++G(d,p) basis set has been extensively used to optimize the geometries and calculate the vibrational frequencies of 3-chloro-4-fluorobenzonitrile and its reaction intermediates [17]. These calculations have provided excellent agreement with experimental spectroscopic data, validating the computational approach [17].

Intrinsic reaction coordinate calculations have demonstrated that nucleophilic aromatic substitution reactions of 3-chloro-4-fluorobenzonitrile proceed through concerted mechanisms with single transition states [1]. The absence of stable Meisenheimer intermediates in the computed reaction profiles indicates synchronous nucleophile attack and leaving group departure [1].

Electronic Effects of Substituents on Aromatic Reactivity

The electronic effects of substituents on the aromatic reactivity of 3-chloro-4-fluorobenzonitrile have been quantified through molecular orbital analysis and charge distribution calculations [1] [17]. The highest occupied molecular orbital is primarily localized on the electron-rich portions of the molecule, while the lowest unoccupied molecular orbital resides on the electron-deficient aromatic ring .

Natural population analysis reveals that the negative charge in nucleophilic aromatic substitution intermediates is distributed across multiple atoms, including the aromatic carbon atoms, the cyano nitrogen, and the departing halogen [1]. This charge delocalization provides crucial stabilization that enables the reaction to proceed under mild conditions [1].

Nucleus-independent chemical shift calculations have demonstrated that the aromaticity of the benzene ring is largely retained in the transition states of nucleophilic aromatic substitution reactions [1]. The NICS(1) values indicate only slight weakening of the aromatic character, which contrasts with the complete loss of aromaticity observed in traditional addition-elimination mechanisms [1].

The molecular electrostatic potential at 1.5 angstroms above the ring centroid has been shown to correlate strongly with the reactivity of aromatic compounds toward nucleophilic substitution [19]. For 3-chloro-4-fluorobenzonitrile, the electrostatic potential values indicate significant activation of the aromatic ring toward nucleophilic attack [19].

XLogP3

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant